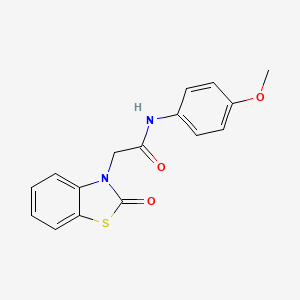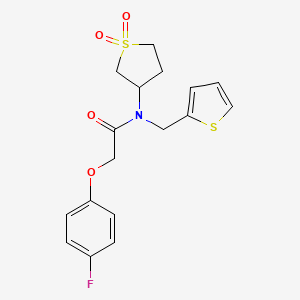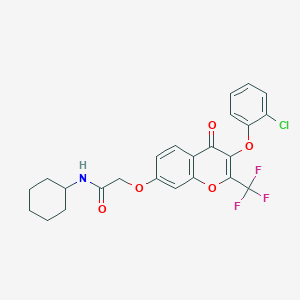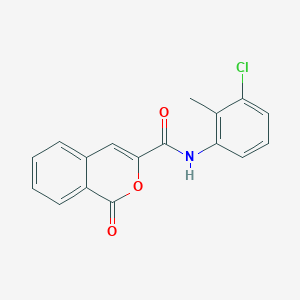![molecular formula C22H16BrN3O B11595752 9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595752.png)
9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound belonging to the class of indoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield indole derivatives .
Scientific Research Applications
9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA, stabilizing its structure and potentially inhibiting the replication of cancer cells. The compound may also interact with specific proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methoxyquinoxaline: Known for its pharmacological activities.
9-Fluoro-6-[(2-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C22H16BrN3O |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
9-bromo-6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16BrN3O/c1-27-20-9-5-2-6-14(20)13-26-19-11-10-15(23)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-12H,13H2,1H3 |
InChI Key |
VWZWFSKDOKEKNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11595679.png)


![2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide](/img/structure/B11595690.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595694.png)
![1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone](/img/structure/B11595705.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)

![5-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11595719.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595725.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595731.png)
![4,4-dimethyl-13-(3-methylbutylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11595738.png)
![(5Z)-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595739.png)

